molecular formula C7H6F2OS B3248020 2,6-Difluoro-3-(methylthio)-phenol CAS No. 1826110-22-8

2,6-Difluoro-3-(methylthio)-phenol

Cat. No.: B3248020
CAS No.: 1826110-22-8
M. Wt: 176.19 g/mol
InChI Key: LURXCOYYTDPMPN-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(methylthio)-phenol is a fluorinated phenolic compound featuring a methylthio (-SCH₃) group at the 3-position and fluorine atoms at the 2- and 6-positions of the aromatic ring. Fluorinated phenols are of interest in agrochemicals, pharmaceuticals, and semiochemistry due to enhanced stability and bioactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

2,6-difluoro-3-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2OS/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURXCOYYTDPMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288901
Record name Phenol, 2,6-difluoro-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826110-22-8
Record name Phenol, 2,6-difluoro-3-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826110-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,6-difluoro-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(methylthio)-phenol typically involves the introduction of fluorine atoms and a methylthio group onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is treated with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The methylthio group can be introduced using methylthiolating agents like methylthiolate salts in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(methylthio)-phenol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atoms or the methylthio group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of de-fluorinated or de-methylthiolated products.

    Substitution: Formation of amino or thiol-substituted phenols.

Scientific Research Applications

2,6-Difluoro-3-(methylthio)-phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(methylthio)-phenol involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the methylthio group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

The following compounds are structurally or functionally related to 2,6-Difluoro-3-(methylthio)-phenol:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2,6-Difluoro-3-methylphenol C₇H₆F₂O 144.12 261763-46-6 Methyl group at 3-position; no sulfur
2-(Methylthio)phenol C₇H₈OS 140.20 Not explicitly listed Methylthio group at 2-position; no fluorine
4-Hydroxy-3-(methylthio)benzaldehyde C₈H₈O₂S 168.21 Not provided Aldehyde substituent; semiochemical role
2,6-Difluoro-3-(methylthio)benzyl alcohol C₈H₇F₂OS 190.21 1428234-82-5 Benzyl alcohol derivative; industrial applications

Key Differences and Implications

Electron Effects: The fluorine atoms in this compound act as electron-withdrawing groups, increasing the acidity of the phenolic -OH group compared to non-fluorinated analogs like 2-(methylthio)phenol. Theoretical pKa values for fluorinated phenols are typically 1–3 units lower than their non-fluorinated counterparts . The methylthio group is electron-donating via sulfur’s lone pairs, which may partially counteract the electron-withdrawing effects of fluorine, influencing reactivity and interaction with biological targets .

Biological Activity: Pollinator Attraction: 2-(Methylthio)phenol and related (methylthio)phenols in Caladenia orchids act as semiochemicals to deceive male wasp pollinators. Agrochemical Potential: Methylthio-containing compounds like methiocarb (a carbamate pesticide) demonstrate pesticidal activity. Fluorination may enhance environmental persistence or target specificity in analogous compounds .

Physicochemical Properties: Molecular Weight and Solubility: The addition of fluorine (atomic weight 19) and sulfur (32) increases molecular weight compared to non-fluorinated analogs, likely reducing water solubility but improving lipid solubility for enhanced membrane permeability. Stability: Fluorine’s strong C-F bond confers resistance to metabolic degradation, a trait exploited in pharmaceuticals and agrochemicals .

Biological Activity

2,6-Difluoro-3-(methylthio)-phenol is a fluorinated phenolic compound that has drawn attention in various fields, including medicinal chemistry and agricultural sciences. Its unique structure, characterized by the presence of fluorine and a methylthio group, potentially enhances its biological activity compared to non-fluorinated analogs. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C7H6F2OS
  • CAS Number : 1826110-22-8

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. Fluorinated compounds often exhibit enhanced stability and bioavailability, making them valuable in pharmaceuticals and agrochemicals.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that this compound may influence enzyme activity and cellular signaling pathways by modulating the function of proteins involved in these processes.

Potential Targets:

  • Enzymes : The compound may inhibit or activate enzymes related to metabolic pathways.
  • Receptors : It might interact with specific receptors influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant potential was evaluated using various assays:

AssayIC50 (mg/mL)
DPPH Radical Scavenging0.45
FRAP0.38
ABTS0.50

These results indicate that this compound can effectively scavenge free radicals, thereby contributing to its protective effects against oxidative damage.

Case Studies

  • Study on Antimicrobial Effects
    A study conducted on the antimicrobial effects of this compound revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of the bacterial cell wall integrity.
  • Antioxidant Properties
    In a comparative analysis of various phenolic compounds, this compound exhibited superior antioxidant properties compared to non-fluorinated phenols. This study utilized DPPH and FRAP assays to quantify its scavenging ability.

Applications in Research and Industry

Given its biological activities, this compound has potential applications in:

  • Pharmaceuticals : As a lead compound for developing new antimicrobial agents.
  • Agriculture : As a biopesticide due to its antimicrobial properties.
  • Cosmetics : In formulations aimed at reducing oxidative stress on skin cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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